molecular formula C4H7BrClN3 B6093968 4-bromo-5-methyl-1H-pyrazol-3-amine

4-bromo-5-methyl-1H-pyrazol-3-amine

Cat. No.: B6093968
M. Wt: 212.47 g/mol
InChI Key: WEGKBZUHENVOHX-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazol-3-amine (molecular formula: C₄H₆BrN₃) is a brominated pyrazole derivative characterized by a bromine atom at position 4, a methyl group at position 5, and an amine group at position 3. Its hydrobromide salt form (C₄H₇Br₂N₃) has a molecular weight of 256.93 g/mol . The compound is synthesized via alkylation or substitution reactions, such as the treatment of pyrazole precursors with brominating agents or methyl iodide under basic conditions . Key spectral data include:

  • ¹H NMR (DMSO): δ 2.17 (s, CH₃), 5.39 (brs, NH₂), 7.26 (s, pyrazole CH) .
  • ¹³C NMR: δ 18.00 (CH₃), 96.03 (pyrazole C), 141.11–148.45 (aromatic carbons) .

The bromine and methyl substituents enhance its electrophilicity and steric bulk, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKBZUHENVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Spectral Analysis

NMR Chemical Shifts
Compound ¹H NMR (δ) ¹³C NMR (δ) Reference
4-Bromo-5-methyl-1H-pyrazol-3-amine 2.17 (s, CH₃), 5.39 (brs, NH₂) 18.00 (CH₃), 96.03 (C5)
4-Bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine 5.75 (s, CH) 91.00 (C4), 145.45 (CF₃)
5-(5-Bromothiophen-2-yl)-1H-pyrazole-3-carboxamide 7.76–7.05 (m, Ar-H) 132.07–150.89 (Ar-C)

Trends :

  • Bromine at position 4 deshields adjacent carbons (C4: δ 91–96) .
  • Trifluoromethyl groups cause significant downfield shifts in ¹³C NMR (δ 145–150) .

Preparation Methods

Diethyl Butynedioate-Based Route

A patent-published method (CN112079781A) offers a safer and more scalable alternative, avoiding hazardous reagents like CNBr. The synthesis proceeds in five stages:

Step 1: Condensation of Diethyl Butynedioate with Methylhydrazine
Diethyl butynedioate reacts with methylhydrazine in ethanol at 60–80°C, forming 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This step achieves >85% yield and eliminates the need for cryogenic conditions.

Step 2: Bromination with Tribromophosphorus Oxide (POBr₃)
The hydroxyl group of the intermediate is replaced with bromine using POBr₃ in dichloromethane at 0–25°C. This exothermic reaction completes within 2 hours, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with 78% efficiency.

Step 3: Alkaline Hydrolysis
The ethyl ester is hydrolyzed in a 10% sodium hydroxide/ethanol solution at room temperature, producing 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Neutralization with HCl precipitates the product, which is isolated via filtration (92% yield).

Step 4: Curtius Rearrangement for Amine Protection
The carboxylic acid undergoes a Curtius rearrangement with dimethyl azidophosphate and tert-butyl alcohol in dimethylformamide (DMF) at 100°C. This forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, a stable intermediate isolated via column chromatography (75% yield).

Step 5: Deprotection with Trifluoroacetic Acid (TFA)
The tert-butyl carbamate is treated with 50% TFA in dichloromethane, cleaving the protecting group to yield this compound. Neutralization with sodium carbonate and extraction provides the final product in 88% purity.

Comparative Analysis of Methods

Parameter Traditional Method Modern Method
Key Reagents n-BuLi, CNBrPOBr₃, methylhydrazine
Reaction Temperature -78°C0–100°C
Toxic Reagents Cyanogen bromide (high risk)None
Overall Yield ~40%~65% (five-step sequence)
Scalability LimitedIndustrial-friendly

The modern route improves safety by replacing CNBr with less toxic POBr₃ and avoids cryogenic conditions. Additionally, the use of tert-butyl carbamate as a transient protecting group enhances selectivity and simplifies purification.

Industrial-Scale Production Considerations

Process Optimization

  • Solvent Selection : Ethanol and DMF are preferred for their balance of cost, safety, and efficiency. Ethyl acetate is used for extractions due to its low toxicity and ease of recovery.

  • Waste Management : The modern method generates less hazardous waste, as POBr₃ can be neutralized to phosphate salts, which are environmentally benign.

  • Continuous Flow Reactors : Pilot studies suggest that Steps 1–3 can be adapted to continuous flow systems, reducing batch time by 30% and improving consistency.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions effectively separate organic and aqueous phases, minimizing product loss.

  • Column Chromatography : Reserved for the carbamate intermediate to ensure high purity (>95%) before deprotection .

Q & A

Q. What are the primary synthetic routes for 4-bromo-5-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization of substituted hydrazines with β-keto esters or via halogenation of pre-formed pyrazole intermediates. Key steps include:

  • Halogenation: Bromination of 5-methyl-1H-pyrazol-3-amine using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Optimization: Continuous flow reactors improve scalability and yield (up to 85%) compared to batch methods by enhancing heat/mass transfer .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Halogenation (Batch)NBS, DMF, 0–25°C, 12h7290
Continuous FlowNBS, DMF, RT, 2h8597

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • X-ray Crystallography: SHELXL software () refines crystal structures, confirming bond angles (e.g., N-Br bond length: ~1.89 Å) and hydrogen-bonding networks (e.g., amine-NH⋯Br interactions) .
  • Spectroscopy:
    • NMR: Distinct signals for NH2 (δ 5.2–5.8 ppm), Br (via coupling in 13C^{13}\text{C} NMR), and methyl groups (δ 2.1–2.3 ppm).
    • MS: Molecular ion peak at m/z 190 (M+^+) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group, enabling:

  • Suzuki-Miyaura Coupling: Pd-catalyzed reactions with aryl boronic acids (e.g., phenylboronic acid) in THF/H2O (3:1) at 80°C yield biaryl derivatives.
  • Challenges: Steric hindrance from the methyl group may reduce coupling efficiency (~60% yield vs. 75% for non-methyl analogs). Use of Buchwald-Hartwig ligands (XPhos) improves catalytic turnover .

Data Contradiction Analysis:
Conflicting reports on coupling efficiency (e.g., 60% vs. 75%) arise from solvent choice (DMF vs. THF) and catalyst loading (1 mol% vs. 5 mol%). Systematic screening via DoE (Design of Experiments) is recommended to resolve discrepancies .

Q. What computational methods predict the regioselectivity of nucleophilic substitutions in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict reactivity:

  • Nucleophilic Attack: The bromine at C4 is more electrophilic (Mulliken charge: +0.32) than C5 (+0.18), favoring substitution at C4 .
  • Solvent Effects: Polar solvents (ε > 15) stabilize intermediates, reducing activation energy by 10–15 kcal/mol .

Q. Table 2: DFT-Predicted Reactivity

PositionMulliken ChargeActivation Energy (kcal/mol)
C4+0.3222.5
C5+0.1834.7

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

Methodological Answer: Graph-set analysis ( ) identifies recurring motifs:

  • Motif R22_2^2(8): NH2 donates to Br (d = 2.05 Å) and pyrazole N (d = 2.12 Å), forming a cyclic dimer.
  • Discrepancies: Some studies report weaker NH⋯π interactions due to methyl steric effects. Refinement with SHELXL () and high-resolution data (d < 0.8 Å) resolves ambiguities .

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

Methodological Answer:

  • Automation: Robotic liquid handlers enable parallel screening of bromination conditions (e.g., NBS vs. Br2).
  • Process Analytics: In-line IR monitors reaction progress, reducing purification steps .
  • Yield Improvement: Solvent-free mechanochemical synthesis achieves 89% yield in 30 minutes vs. 72% in solution .

Q. Data Interpretation & Troubleshooting

Q. How to address inconsistent NMR data for this compound across studies?

Methodological Answer:

  • Deuterated Solvents: DMSO-d6 resolves NH2 broadening (vs. CDCl3).
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) distinguishes tautomers (e.g., pyrazole vs. pyrazolium forms) .

Q. Why do some synthetic routes produce impurities, and how can they be mitigated?

Methodological Answer:

  • Common Impurities: Over-brominated byproducts (e.g., 4,5-dibromo derivatives) form at >25°C.
  • Mitigation: Strict temperature control (0–5°C) and TLC monitoring (Rf = 0.4 in EtOAc/hexane 1:1) .

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